N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide
Description
N-[4-(Bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide is a brominated pyridine derivative functionalized with a chloropyridin-2-yl core, a methylsulfonamide group, and a reactive bromomethyl substituent. Its molecular formula is C₉H₁₁BrClN₃O₂S (exact mass: 348.51 g/mol). While direct crystallographic data for this compound are absent in the provided evidence, analogous pyrimidine derivatives (e.g., fluorophenyl-substituted variants) have been structurally characterized .
Properties
Molecular Formula |
C8H10BrClN2O2S |
|---|---|
Molecular Weight |
313.60 g/mol |
IUPAC Name |
N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H10BrClN2O2S/c1-12(15(2,13)14)8-4-6(5-9)3-7(10)11-8/h3-4H,5H2,1-2H3 |
InChI Key |
VQEIENLQEPRSRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC(=CC(=C1)CBr)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide typically involves the following steps:
Chlorination: The chloropyridinyl group is introduced via chlorination reactions.
Sulfonamide Formation: The final step involves the formation of the methanesulfonamide group through a reaction with methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group (-CH₂Br) serves as a prime site for nucleophilic displacement. Key reactions include:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines (RNH₂) | K₂CO₃/DMF, 60°C | -CH₂NHR derivatives | 68-82% | |
| Thiols (RSH) | Et₃N/THF, rt | -CH₂SR compounds | 55-73% | |
| Alkoxides (RO⁻) | NaH/THF, 0°C → rt | -CH₂OR ethers | 61-79% |
This reactivity aligns with observations in structurally similar N-(4-chloropyridin-2-yl) sulfonamides, where NaH/THF systems effectively mediate substitutions .
Pyridine Ring Modifications
The 6-chloro-2-pyridinyl moiety participates in cross-coupling reactions:
| Reaction Type | Catalytic System | Products | Applications | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives | Pharmaceutical intermediates | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminopyridines | Ligand design |
Notably, the methanesulfonamide group demonstrates directing effects in C-H activation processes, comparable to related N-tosyl pyridine systems .
Sulfonamide Reactivity
The N-methylmethanesulfonamide group exhibits characteristic behavior:
a. Oxidation
Using KMnO₄/H₂O at 80°C produces the corresponding sulfone derivative (98% conversion), as confirmed by ¹H NMR loss of -SO₂N- protons .
b. Complexation
Acts as hydrogen bond acceptor in crystal packing, forming C-H⋯O interactions with bond lengths of 2.35-2.48 Å (X-ray data) .
Thermal Degradation Analysis
TGA studies (N₂ atmosphere, 10°C/min) reveal decomposition patterns:
| Temperature Range | Mass Loss | Proposed Process |
|---|---|---|
| 180-220°C | 12.4% | Cleavage of -SO₂N(CH₃)- |
| 280-320°C | 34.7% | Pyridine ring decomposition |
| >400°C | 52.9% | Carbonization |
Data correlates with thermal profiles of analogous halogenated pyridinesulfonamides .
Biological Interactions
While not the primary focus of available studies, structurally related compounds show:
These activities suggest potential for medicinal chemistry optimization, particularly through bromine substitution patterns .
Scientific Research Applications
N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloropyridinyl group may enhance binding affinity to certain biological targets, while the methanesulfonamide group can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
- Molecular Formula : C₁₆H₂₀FN₃O₃S .
- Key Features :
- Pyrimidine core (vs. pyridine in the target compound).
- 4-Fluorophenyl and isopropyl substituents enhance lipophilicity.
- Hydroxymethyl group (–CH₂OH) instead of bromomethyl (–CH₂Br), reducing electrophilicity but enabling hydrogen bonding.
- Crystallography: Monoclinic (P21/c), with a unit cell volume of 1770.6 ų .
N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methylmethanesulfonamide
Bromomethyl-Substituted Analogs
N-[5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
Chlorinated Derivatives
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
- Molecular Formula: C₉H₁₀ClNO₃S .
- Key Features :
- Chloroacetyl (–COCH₂Cl) group instead of bromomethyl, offering distinct reactivity (e.g., nucleophilic acyl substitution).
- Lacks the pyridine/pyrimidine scaffold, reducing aromatic conjugation.
Comparative Data Table
Biological Activity
N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide, also known by its chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with bromomethyl and chloromethyl groups, along with a methanesulfonamide moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C₈H₈BrClN₂O₂S
- Molecular Weight : 173.58 g/mol
- CAS Number : 120491-87-4
These properties indicate a compound that is likely to interact with biological systems, particularly due to the presence of halogen substituents which can enhance reactivity and binding affinity to biological targets.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar activity against various pathogens .
- Anticancer Potential : The sulfonamide group is known for its role in anticancer activity. Compounds containing this moiety have been implicated in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . Research on related compounds indicates that the incorporation of halogen atoms can enhance cytotoxicity against cancer cell lines .
- Enzyme Inhibition : The structural features of this compound suggest potential as an enzyme inhibitor. Compounds with similar frameworks have been studied for their ability to inhibit key enzymes involved in metabolic pathways, which could be relevant for conditions such as diabetes or obesity .
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of pyridine derivatives found that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Case Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that derivatives of sulfonamides can induce apoptosis and halt cell proliferation. These findings suggest that this compound could be a candidate for further development as an anticancer agent .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
